molecular formula C12H17NO2 B13800857 1-phenylpropyl N,N-dimethylcarbamate CAS No. 6975-57-1

1-phenylpropyl N,N-dimethylcarbamate

Cat. No.: B13800857
CAS No.: 6975-57-1
M. Wt: 207.27 g/mol
InChI Key: IDTXPNIILSVALZ-UHFFFAOYSA-N
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Description

1-Phenylpropyl N,N-dimethylcarbamate is an organic compound with the molecular formula C12H17NO2. It belongs to the class of carbamate esters, which are widely used in various chemical industries. This compound is known for its applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .

Preparation Methods

The synthesis of 1-phenylpropyl N,N-dimethylcarbamate typically involves the reaction of 1-phenylpropanol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride .

Industrial production methods often utilize continuous flow systems to enhance efficiency and yield. Catalysts such as iron-chrome (Fe2O3/Cr2O3) are employed to facilitate the reaction, achieving high selectivity and yield .

Chemical Reactions Analysis

1-Phenylpropyl N,N-dimethylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include substituted carbamates, amines, and alcohols .

Scientific Research Applications

1-Phenylpropyl N,N-dimethylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenylpropyl N,N-dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to enhanced cholinergic activity .

Comparison with Similar Compounds

1-Phenylpropyl N,N-dimethylcarbamate can be compared with other carbamate esters such as pyridinyl N,N-dimethylcarbamate and phenyl N,N-dimethylcarbamate. These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For instance, pyridinyl N,N-dimethylcarbamate is primarily used in pharmaceuticals, while phenyl N,N-dimethylcarbamate finds applications in both pharmaceuticals and agrochemicals .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a potential candidate for therapeutic development. Further research into its mechanisms and applications will continue to uncover new possibilities for this compound.

Properties

CAS No.

6975-57-1

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-phenylpropyl N,N-dimethylcarbamate

InChI

InChI=1S/C12H17NO2/c1-4-11(15-12(14)13(2)3)10-8-6-5-7-9-10/h5-9,11H,4H2,1-3H3

InChI Key

IDTXPNIILSVALZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)OC(=O)N(C)C

Origin of Product

United States

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